GSK3-IN-38
Description
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 |
IUPAC Name |
3-Acetyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C15H12N2O3/c1-8(18)12-13(15(20)16-14(12)19)10-7-17(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3,(H,16,19,20) |
InChI Key |
TWKHNBDRVSLZKI-UHFFFAOYSA-N |
SMILES |
O=C(C(C(C)=O)=C1C2=CN(C)C3=C2C=CC=C3)NC1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK3IN-38; GSK3 IN-38; GSK3-IN-38 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Potency-Solubility Trade-off : GSK3-IN-4’s lower LogP (2.4) improves solubility but reduces cell permeability compared to GSK583 .
- Selectivity via Substituents : Sulfonyl groups in GSK583 enhance isoform specificity by occupying hydrophobic pockets unique to GSK-3β .
- Synthetic Complexity : Oxadiazole-based compounds (e.g., Compound 41) require multi-step synthesis, limiting scalability .
Preparation Methods
Route A: Pyrazole Core Functionalization
A plausible synthesis begins with a nitro-substituted pyrazole precursor, as demonstrated in the preparation of analogous inhibitors. For example, 4-nitro-pyrazole-3-carboxylic acid (1 ) could serve as the starting material. The carboxyl group is activated using a carbodiimide reagent (e.g., EDC) and coupled with a primary amine, such as trans-4-methoxycyclohexylamine, to form an amide intermediate (2 ). Subsequent reduction of the nitro group via catalytic hydrogenation (e.g., ) yields the corresponding amine (3 ), which is further functionalized by acylating agents or sulfonating reagents to introduce the requisite substituents.
Key Reaction Conditions
-
Coupling : EDC, , 0–25°C, 12–24 hours.
-
Reduction : 10% , (1 atm), ethanol, 25°C, 6 hours.
Route B: Microwave-Assisted Cyclization
Microwave-assisted synthesis offers a rapid alternative for constructing heterocyclic systems. Starting with an esterified pyrazole derivative (5 ), nitro reduction followed by acylation with 2,6-dimethoxybenzoyl chloride generates a key intermediate (8 ). Hydrolysis of the ester group under basic conditions (e.g., NaOH/THF/) produces a carboxylic acid, which is subsequently coupled with diverse amines using polystyrene-bound carbodiimide under microwave irradiation (100°C, 30 minutes). This method accelerates reaction kinetics and improves yields compared to conventional heating.
Optimization Challenges and Technical Considerations
Custom synthesis of this compound, as noted by Hodoodo Chemicals, involves significant technical challenges. Multi-step sequences necessitate rigorous purification at each stage, often requiring column chromatography or recrystallization to achieve >95% purity. For instance, phosphorylation or acylation steps may generate byproducts that complicate isolation, demanding optimized solvent systems (e.g., gradients) or fractional distillation. Additionally, stereochemical control at methoxycyclohexyl or benzoyl substituents could influence inhibitory activity, warranting chiral resolution techniques such as HPLC with chiral stationary phases.
Comparative Analysis of GSK-3 Inhibitor Synthesis
The table below summarizes reaction parameters from analogous GSK-3 inhibitor syntheses, providing a framework for this compound preparation:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitro Reduction | , EtOH | 85–90% | |
| Amide Coupling | EDC, | 70–75% | |
| Microwave Cyclization | Polystyrene-carbodiimide, 100°C | 65–70% | |
| Final Purification | Silica gel chromatography | >95% |
Scalability and Industrial Relevance
Scaling this compound synthesis to industrial levels requires addressing exothermic reactions, solvent recovery, and waste management. Continuous-flow reactors could mitigate safety risks associated with nitro reductions or hydrogenation, while immobilized catalysts (e.g., ) enhance reusability. Hodoodo’s 2–3 month lead time suggests batch-wise production with stringent quality control, underscoring the compound’s niche research applications.
Q & A
Q. What criteria should guide the inclusion of this compound data in a systematic review?
- Methodological Answer : Follow PRISMA guidelines for study selection. Exclude non-peer-reviewed sources (e.g., patents, preprints) unless validated by independent replication. Assess bias using tools like ROBINS-I and GRADE for evidence quality. Highlight gaps, such as lack of clinical trial data, in the discussion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
